

Application Notes and Protocols: OAT4 Transport Activity Assay Using Lesinurad Sodium

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Compound of Interest		
Compound Name:	Lesinurad Sodium	
Cat. No.:	B608527	Get Quote

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Introduction

Organic Anion Transporter 4 (OAT4), encoded by the SLC22A11 gene, is a crucial transporter protein primarily located on the apical membrane of renal proximal tubule cells.[1][2] It plays a significant role in the reabsorption of various endogenous and exogenous organic anions, including uric acid.[2][3] Lesinurad, a selective uric acid reabsorption inhibitor (SURI), exerts its therapeutic effect by inhibiting urate transporters, including OAT4.[2] This document provides a detailed protocol for an in vitro OAT4 transport activity assay using **Lesinurad Sodium** as a reference inhibitor. This assay is essential for screening and characterizing potential OAT4 inhibitors in drug discovery and development.

Lesinurad inhibits the transport activity of OAT4 in a dose-dependent manner.[4] The primary application of this assay is to determine the inhibitory potential of test compounds on OAT4-mediated transport and to calculate key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).

Data Presentation: Inhibitory Potency of Uricosuric Agents on OAT4



The following table summarizes the reported IC50 values of Lesinurad and other common uricosuric agents against OAT4 transport activity. This data is critical for comparative analysis and for validating the experimental setup.

Compound	OAT4 IC50 (μM)	Reference Compound for Comparison
Lesinurad	2.03	Probenecid, Benzbromarone
Probenecid	15.54	Lesinurad, Benzbromarone
Benzbromarone	3.19	Lesinurad, Probenecid

Experimental Protocols

This section details the necessary materials and step-by-step procedures for conducting the OAT4 transport activity assay. The protocol is optimized for a 96-well plate format using Human Embryonic Kidney 293 (HEK293) cells stably expressing human OAT4.

Materials and Reagents

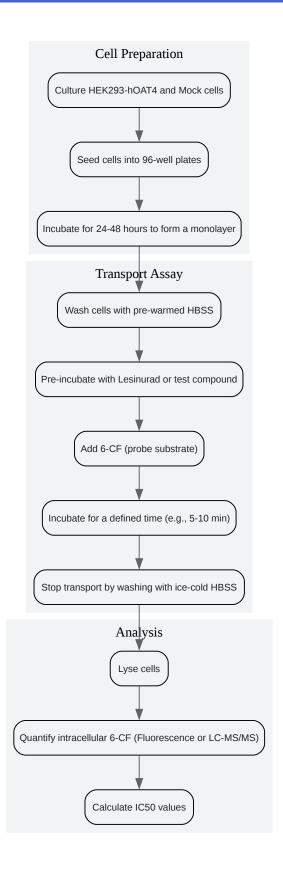
- Cells: HEK293 cells stably expressing human OAT4 (HEK293-hOAT4) and the corresponding mock-transfected HEK293 cells (parental cell line).
- Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10%
 Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418
 at 0.5 mg/mL) for maintaining the stable cell line.
- Transport Buffer: Hanks' Balanced Salt Solution (HBSS), pH 7.4.
- Probe Substrate: 6-carboxyfluorescein (6-CF). A stock solution of 10 mM in DMSO is recommended.
- Test Compound (Inhibitor): Lesinurad Sodium. A stock solution of 10 mM in DMSO is recommended.
- Lysis Buffer: M-PER™ Mammalian Protein Extraction Reagent or a similar compatible lysis buffer.



- Instrumentation:
 - Fluorescence plate reader (for 6-CF detection).
 - Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) system for higher sensitivity and specificity.
 - Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.).

Experimental Workflow Diagram





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Caption: Experimental workflow for the OAT4 inhibition assay.



Detailed Step-by-Step Protocol

- 1. Cell Culture and Seeding:
- Culture HEK293-hOAT4 and mock cells in their respective growth media in a 37°C, 5% CO2 incubator.
- Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.
- Seed the cells into a 96-well, clear-bottom, black-walled plate at a density of 1 x 10⁵ cells/well.
- Incubate the plates for 24-48 hours to allow the cells to form a confluent monolayer.
- 2. OAT4 Inhibition Assay:
- Prepare working solutions of Lesinurad and the probe substrate (6-CF) in pre-warmed HBSS. A typical final concentration for 6-CF is 10 μM. Lesinurad concentrations should span a range to generate a dose-response curve (e.g., 0.01 μM to 100 μM).
- Aspirate the culture medium from the wells and wash the cell monolayer twice with 200 μL of pre-warmed HBSS.
- Add 100 μL of HBSS containing the desired concentration of Lesinurad (or test compound) to the appropriate wells. For control wells (no inhibition), add 100 μL of HBSS with the corresponding vehicle (e.g., DMSO) concentration.
- Pre-incubate the plate at 37°C for 10-15 minutes.
- Initiate the transport reaction by adding 100 μL of pre-warmed HBSS containing 2X the final desired concentration of 6-CF. The final volume in each well will be 200 μL.
- Incubate the plate at 37°C for a predetermined optimal time (e.g., 5-10 minutes). This time should be within the linear range of substrate uptake.
- Terminate the transport by aspirating the reaction solution and immediately washing the cells three times with 200 μL of ice-cold HBSS.



- · After the final wash, aspirate all the buffer.
- 3. Sample Analysis:
- a. Fluorescence Detection:
- Add 100 μ L of lysis buffer to each well and incubate on a plate shaker for 5-10 minutes at room temperature.
- Measure the fluorescence of the cell lysate using a plate reader with excitation and emission wavelengths appropriate for 6-carboxyfluorescein (e.g., 492 nm excitation and 517 nm emission).
- b. LC-MS/MS Analysis (for higher sensitivity):
- After cell lysis, transfer the lysate to a clean microcentrifuge tube.
- Perform protein precipitation by adding three volumes of ice-cold acetonitrile containing an internal standard.
- Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
- LC-MS/MS Conditions:
 - Column: A suitable C18 column (e.g., Phenomenex Kinetex 2.6 μm C18 100 Å, 100 x 2.1 mm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient to separate 6-CF from matrix components.
 - Ionization: Electrospray ionization (ESI) in negative mode.



 MRM Transitions: Monitor the specific precursor-to-product ion transitions for 6-CF and the internal standard.

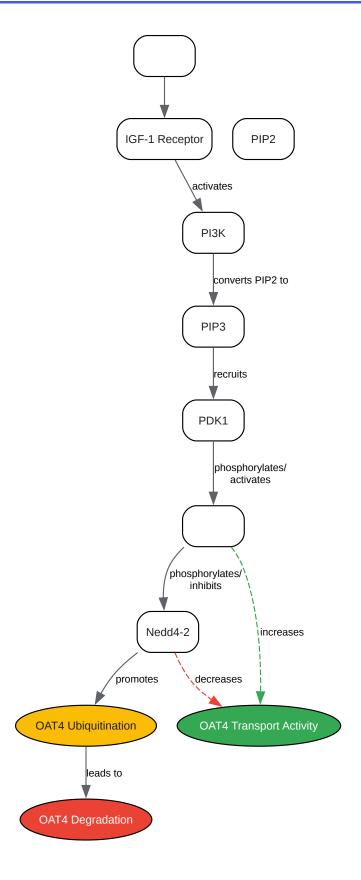
4. Data Analysis:

- Subtract the background signal (from mock-transfected cells) from the signal of the OAT4expressing cells to determine the net OAT4-mediated transport.
- Normalize the transport activity in the presence of the inhibitor to the control (vehicle-treated)
 wells and express it as a percentage.
- Plot the percentage of OAT4 activity against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value of Lesinurad.

OAT4 Signaling Pathway

The regulation of OAT4 activity can be influenced by various cellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for a deeper understanding of OAT4 function. For example, insulin-like growth factor 1 (IGF-1) has been shown to regulate OAT4 activity through the protein kinase B (PKB/Akt) signaling pathway.[4]





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